6-(4-bromophenyl)-4-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone is a heterocyclic compound belonging to the pyridazinone family. It features a unique structure characterized by the presence of a bromophenyl group and a chlorophenyl group attached to a dihydropyridazinone ring. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
The compound is synthesized through various chemical methods, primarily involving the cyclization of specific precursors. It can be sourced from specialized chemical suppliers or synthesized in laboratory settings using established synthetic routes.
This compound falls under the category of pyridazinones, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of halogen substituents (bromine and chlorine) enhances its chemical reactivity and potential biological interactions.
The synthesis of 6-(4-bromophenyl)-4-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone typically involves the following steps:
6-(4-bromophenyl)-4-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone can undergo several chemical reactions:
The mechanism of action for 6-(4-bromophenyl)-4-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets such as enzymes or receptors.
6-(4-bromophenyl)-4-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone has several scientific applications:
This compound represents a significant area of interest in both academic research and potential therapeutic applications due to its diverse properties and mechanisms of action.
Pyridazinone heterocycles represent a privileged scaffold in medicinal chemistry due to their versatile pharmacological profiles and synthetic adaptability. Characterized by a six-membered ring containing two adjacent nitrogen atoms and a carbonyl group, pyridazin-3(2H)-one derivatives exhibit significant bioactivity across therapeutic domains. These include PDE inhibition, anticancer effects, antimicrobial action, and anti-inflammatory activity [2] [7]. The scaffold’s electron-deficient nature facilitates diverse chemical modifications, enabling optimization of drug-like properties such as solubility, metabolic stability, and target binding affinity. Marketed drugs and clinical candidates featuring this core (e.g., TAK-063 as a PDE10A inhibitor for schizophrenia) underscore its pharmaceutical relevance [6]. The pyridazinone ring participates in critical binding interactions—hydrogen bonding via N-2/C=O moieties and π-stacking through its aromatic system—making it indispensable in rational drug design targeting enzymes and receptors [6] [7].
4,5-Dihydro-3(2H)-pyridazinone derivatives possess distinct advantages over their fully aromatic counterparts. The partially saturated ring reduces planarity, potentially enhancing selectivity and bioavailability while retaining bioactivity. This modification increases sp³ character, improving aqueous solubility and metabolic stability—key parameters in drug development [3] [8]. The scaffold’s synthetic accessibility from γ-keto acids and hydrazines enables efficient derivatization at C-6 and N-2 positions. For 6-(4-bromophenyl)-4,5-dihydro-3(2H)-pyridazinone (CAS: 36725-37-8, MW: 253.099 g/mol), the bromophenyl substituent enhances electrophilicity and influences crystal packing, as evidenced by its defined melting point (167–171°C) [5] [8]. The non-aromatic C4–C5 bond allows conformational flexibility, enabling optimal positioning of aryl substituents within biological targets. This structural feature is exploited in anticancer and anti-inflammatory agent design, where target engagement often requires specific spatial arrangements of hydrophobic domains [3] [9].
Table 1: Physicochemical Properties of 6-(4-Bromophenyl)-4,5-dihydro-3(2H)-pyridazinone
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₁₀H₉BrN₂O | Elemental Analysis |
Molecular Weight | 253.099 g/mol | Mass Spectrometry |
Melting Point | 167–171°C | Capillary Method |
SMILES | C1CC(=O)NN=C1C2=CC=C(C=C2)Br | Canonical Representation |
Hydrogen Bond Acceptors | 3 | Computational Prediction |
Halogenated aryl groups—particularly para-substituted bromo and chloro phenyl rings—confer distinct pharmacological advantages in pyridazinone-based drug design. The 4-bromophenyl and 4-chlorophenyl moieties enhance lipophilicity (LogP), promoting membrane penetration and target access. Bromine’s polarizability facilitates halogen bonding with biomolecular targets like COX-2, kinases, and phosphodiesterases, augmenting binding affinity and selectivity [2] [9]. Computational analyses reveal that these substituents influence electron distribution across the pyridazinone ring, modulating reactivity at critical positions (e.g., C-6 and N-1) [3]. In anticancer contexts, halogenated aryl groups promote interactions with hydrophobic enzyme pockets (e.g., c-Met kinase or PARP-1), disrupting signaling pathways essential for tumor survival [2] [6]. For anti-inflammatory activity, they enhance COX-2 inhibition by mimicking phenylalanine residues in the enzyme’s active site. Hybrid derivatives bearing both bromo and chloro aryl groups—such as 6-(4-bromophenyl)-4-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone—leverage synergistic electronic effects, potentially enhancing dual bioactivity profiles [4] [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9